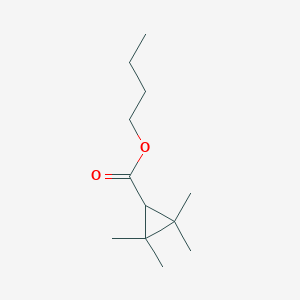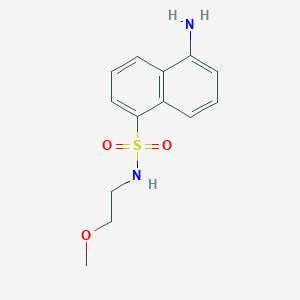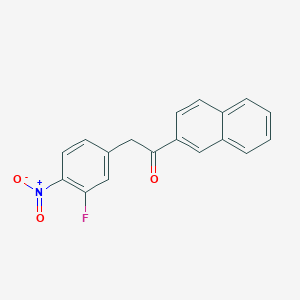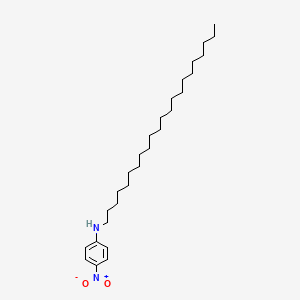![molecular formula C9H12N2O6 B12559201 1-[(2-Acetoxyethoxy)methyl]barbituric Acid CAS No. 154021-74-6](/img/structure/B12559201.png)
1-[(2-Acetoxyethoxy)methyl]barbituric Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Acetoxyethoxy)methyl]barbituric acid is a derivative of barbituric acid, a compound known for its diverse applications in medicinal chemistry and material sciences. This compound is characterized by the presence of an acetoxyethoxy group attached to the barbituric acid core, which imparts unique chemical properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of 1-[(2-acetoxyethoxy)methyl]barbituric acid involves the reaction of 2,4,6-tris(trimethylsiloxy)pyrimidine with 2-oxabutane-1,4-diyl diacetate in methylene chloride in the presence of tin(IV) chloride (SnCl4). This reaction proceeds regioselectively to form the desired compound . The product can be further deacetylated to yield a free acyclic analog of N-ribosides of barbituric acid .
Analyse Chemischer Reaktionen
1-[(2-Acetoxyethoxy)methyl]barbituric acid undergoes various chemical reactions, including:
Substitution Reactions: It reacts with aromatic and heterocyclic aldehydes in water and organic solvents to form 5-ylidenebarbituric acids.
Deacetylation: The acetoxy group can be removed under mild conditions to yield the corresponding hydroxy derivative.
Common reagents used in these reactions include aromatic and heterocyclic aldehydes, and the reactions typically occur in water or organic solvents . The major products formed are 5-ylidenebarbituric acids, which exhibit moderate antimicrobial and antiviral activity .
Wissenschaftliche Forschungsanwendungen
1-[(2-Acetoxyethoxy)methyl]barbituric acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds with potential antimicrobial and antiviral properties.
Material Sciences: The compound’s unique structure makes it a valuable intermediate in the development of advanced materials.
Biological Studies: Its derivatives are used in studies related to enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 1-[(2-acetoxyethoxy)methyl]barbituric acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, barbituric acid derivatives are known to act as central nervous system depressants by promoting binding to inhibitory gamma-aminobutyric acid subtype receptors and modulating chloride currents through receptor channels .
Vergleich Mit ähnlichen Verbindungen
1-[(2-Acetoxyethoxy)methyl]barbituric acid can be compared to other barbituric acid derivatives such as:
Phenobarbital: A long-lasting barbiturate used as an anticonvulsant.
Thiopental: An ultra-short-acting barbiturate used for anesthesia.
Secobarbital: A short-acting barbiturate used for sedation.
The uniqueness of this compound lies in its acetoxyethoxy group, which imparts distinct chemical properties and potential biological activities compared to other barbituric acid derivatives.
Eigenschaften
CAS-Nummer |
154021-74-6 |
|---|---|
Molekularformel |
C9H12N2O6 |
Molekulargewicht |
244.20 g/mol |
IUPAC-Name |
2-[(2,4,6-trioxo-1,3-diazinan-1-yl)methoxy]ethyl acetate |
InChI |
InChI=1S/C9H12N2O6/c1-6(12)17-3-2-16-5-11-8(14)4-7(13)10-9(11)15/h2-5H2,1H3,(H,10,13,15) |
InChI-Schlüssel |
GTLSZXVPIAVXIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCOCN1C(=O)CC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate](/img/structure/B12559120.png)
![5-(3-aminoprop-1-ynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12559128.png)
![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)


![(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]](/img/structure/B12559139.png)
![3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B12559145.png)



![6-(4-Nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12559161.png)
![3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid](/img/structure/B12559172.png)
![2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione](/img/structure/B12559174.png)

